molecular formula C11H15FO B8417868 5-(4-Fluorophenyl)pentan-1-ol

5-(4-Fluorophenyl)pentan-1-ol

Cat. No. B8417868
M. Wt: 182.23 g/mol
InChI Key: BXMRJRLFWHSUIU-UHFFFAOYSA-N
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Patent
US09428465B2

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (0.27 g, 7.1 mmol) in dry Et2O (6 mL), 5-(4′-fluorophenyl)valeric acid (0.35 g, 1.8 mmol) in dry Et2O (5 mL) was added dropwise. The mixture was left to react at room temperature for 4 hrs, then at 0° C. H2O (0.35 mL), 3M KOH solution (0.35 mL) and N2O (1 mL) were very slowly added. The mixture was stirred for 1 hr at 0° C., filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered and concentrated to dryness affording the title compound (0.32 g, 97%) as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 1.34-1.47 (m, 2H), 1.55-1.72 (m, 4H), 2.49-2.68 (m, 2H), 3.64 (t, J=6.56 Hz, 2H), 6.86-7.03 (m, 2H), 7.06-7.17 (m, 2H).
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][C:18](O)=[O:19])=[CH:10][CH:9]=1.[OH-].[K+].N#[N+][O-]>CCOCC.O>[F:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.35 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCCCC(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
N#[N+][O-]
Name
Quantity
0.35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
The mixture was left
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at 0° C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The organic solution was again filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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